1-Benzylpyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyrrolidine in Drug Discovery

Field: Medicinal Chemistry

Application: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Methods: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol.

Pyrrolidine-Functionalized Nucleoside Analogs

Synthesis of Polyfunctionalized Carbazoles and Pyrrolo[3,4-c]Carbazoles

Field: Organic Chemistry

Application: An efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles was developed.

Methods: The synthesis involved a p-TsOH catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone in toluene at 60°C.

Results: The reaction resulted in polyfunctionalized carbazoles in satisfactory yields.

Inhibition of Viral Reverse Transcriptases and Mammalian DNA Polymerases

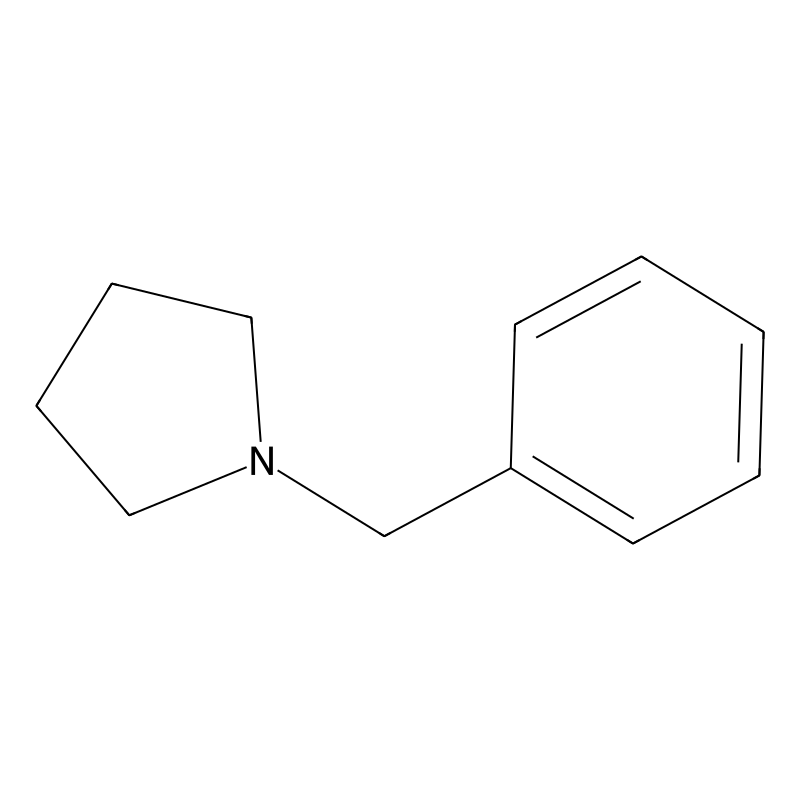

1-Benzylpyrrolidine is an organic compound with the molecular formula and a molecular weight of approximately 161.24 g/mol. It features a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle, substituted with a benzyl group. The compound is characterized by its colorless liquid state and has been noted for its miscibility with various organic solvents. Its structure can be represented as follows:

textN / \ C C / \ C C \ / C - C | B

where represents the benzyl group.

1-Benzylpyrrolidine exhibits typical reactivity associated with secondary amines. It can undergo:

- Electrophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, participating in reactions with alkyl halides and acyl halides to form more complex structures .

- Formation of Enamines: It can react with carbonyl compounds (aldehydes or ketones) to form enamines, which serve as intermediates in various organic synthesis processes .

- Oxidation and Reduction Reactions: The compound can also participate in oxidation reactions, forming N-oxides, or be reduced to secondary amines under appropriate conditions.

1-Benzylpyrrolidine and its derivatives have been studied for their potential biological activities. Notably:

- Acetylcholinesterase Inhibition: Some studies indicate that derivatives of 1-benzylpyrrolidine demonstrate considerable inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties: The compound has shown potential antioxidant activity, contributing to its therapeutic profile against oxidative stress-related conditions .

1-Benzylpyrrolidine can be synthesized through several methods:

- From Pyrrolidine: A common laboratory method involves the alkylation of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.python

pyrrolidine + benzyl chloride → 1-benzylpyrrolidine + HCl - Catalytic Methods: Recent advancements include using metal catalysts for more efficient synthesis pathways that allow for greater selectivity and yield .

1-Benzylpyrrolidine finds applications in various fields:

- Pharmaceuticals: Its derivatives are being explored as potential treatments for neurological disorders due to their activity on cholinergic systems.

- Organic Synthesis: The compound serves as an important building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Research has highlighted the interaction of 1-benzylpyrrolidine with various biological targets:

- Cholinergic Receptors: Studies suggest that it may interact with cholinergic receptors, influencing neurotransmitter dynamics.

- Cytochrome P450 Enzymes: The compound has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

1-Benzylpyrrolidine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-Benzyl-N-methyl-1-phenylmethanamine | 0.93 | Contains additional methyl group on nitrogen |

| 1-Benzyl-1,2,3,6-tetrahydropyridine | 0.90 | Features a tetrahydropyridine structure |

| 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | 0.88 | Contains a more complex bicyclic structure |

| (S)-1-Benzyl-3-aminopyrrolidine | 0.83 | Contains an amino group at position three |

| (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | 0.81 | Dimethyl substitution on nitrogen |

These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and applications.